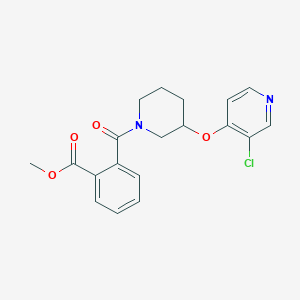
Methyl 2-(3-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(3-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)benzoate is a complex organic molecule with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure, which combines a pyridine ring with a piperidine moiety and a benzoate group, provides it with a range of chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)benzoate typically involves multi-step organic synthesis:
Formation of the chloropyridine intermediate: : The initial step is the chlorination of pyridine to obtain 3-chloropyridine.
Nucleophilic substitution: : The chloropyridine undergoes nucleophilic substitution with 3-hydroxy piperidine to form 3-((3-chloropyridin-4-yl)oxy)piperidine.
Amide bond formation: : The resulting compound is then reacted with 2-carbomethoxybenzoic acid chloride in the presence of a base to form the final product, this compound.
Industrial Production Methods
On an industrial scale, the synthesis involves optimized reaction conditions such as the use of specific solvents, temperatures, and catalysts to increase yield and purity. Continuous flow chemistry and automated processes are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(3-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)benzoate undergoes various chemical reactions:
Oxidation: : This compound can be oxidized to form corresponding oxidized derivatives.
Reduction: : It can be reduced to yield different reduced products.
Substitution: : It can undergo nucleophilic and electrophilic substitution reactions, especially at the pyridine and benzoate rings.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing agents: : Lithium aluminum hydride (LiAlH4), Hydrogen gas (H2) with palladium on carbon (Pd/C).
Substitution reagents: : Various nucleophiles and electrophiles depending on the desired substitution product.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: : Used as a catalyst or catalyst precursor in various organic reactions.
Ligand Design: : Acts as a ligand in coordination chemistry.
Biology
Enzyme Inhibition: : Potential inhibitor of certain enzymes.
Receptor Binding: : Binds to specific receptors, altering biological pathways.
Medicine
Drug Development: : A candidate in the development of pharmaceuticals due to its bioactivity.
Diagnostics: : Used in molecular imaging and diagnostics.
Industry
Material Science: : Used in the synthesis of advanced materials with specific properties.
Agricultural Chemicals: : Potential use in the development of pesticides or herbicides.
Wirkmechanismus
The compound exerts its effects through binding to molecular targets such as enzymes and receptors, modifying their activity. The specific interactions depend on the compound's structure and the nature of the target. It can inhibit enzymatic activity, alter signal transduction pathways, or modulate receptor activity.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Similar Compounds
Methyl 2-(3-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)benzoate vs. Methyl 2-(3-(phenoxy)piperidine-1-carbonyl)benzoate: : The presence of the chloropyridine ring provides different chemical reactivity and biological activity compared to the phenoxy analogue.
This compound vs. Ethyl 2-(3-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)benzoate: : The methyl ester vs. ethyl ester affects the compound's solubility and interaction with biological targets.
List of Similar Compounds
Methyl 2-(3-(phenoxy)piperidine-1-carbonyl)benzoate
Ethyl 2-(3-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)benzoate
Propyl 2-(3-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)benzoate
This compound's unique combination of functional groups and its versatile reactivity make it a valuable molecule in various scientific research and industrial applications.
Eigenschaften
IUPAC Name |
methyl 2-[3-(3-chloropyridin-4-yl)oxypiperidine-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4/c1-25-19(24)15-7-3-2-6-14(15)18(23)22-10-4-5-13(12-22)26-17-8-9-21-11-16(17)20/h2-3,6-9,11,13H,4-5,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUVTGHDSNBURV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCCC(C2)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














